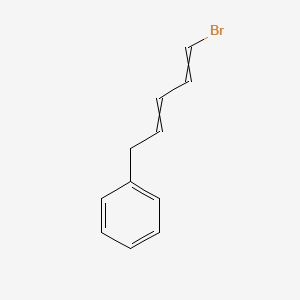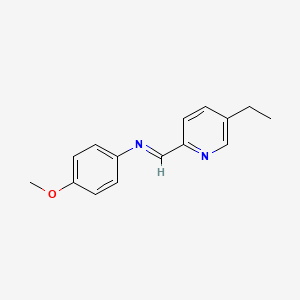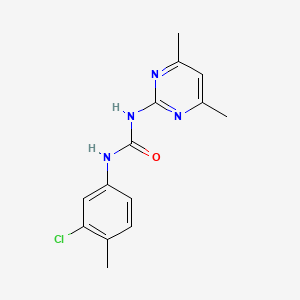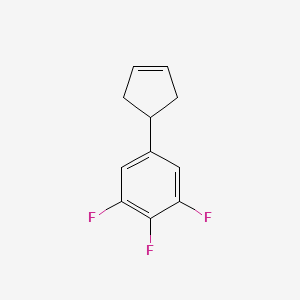
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a cyclopentene ring attached to a trifluorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluorobenzene moiety to less fluorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene moiety can enhance the compound’s binding affinity and specificity, while the cyclopentene ring can influence its overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terpenylic Acid: Similar in structure due to the presence of a cyclopentene ring.
Heptamethine Cyanine Dyes: Contain trifluoromethyl groups and are used in similar applications.
Cyclopent-3-ene-1-carboxamides: Share the cyclopentene ring structure and are synthesized using similar methods
Uniqueness
5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is unique due to the combination of a cyclopentene ring and a trifluorobenzene moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
599204-63-4 |
|---|---|
Molekularformel |
C11H9F3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
5-cyclopent-3-en-1-yl-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C11H9F3/c12-9-5-8(6-10(13)11(9)14)7-3-1-2-4-7/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
XKTSWYGEQDJKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)
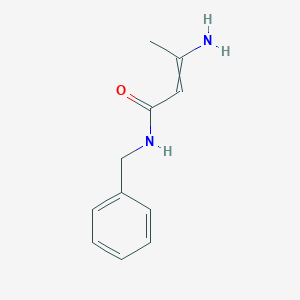
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
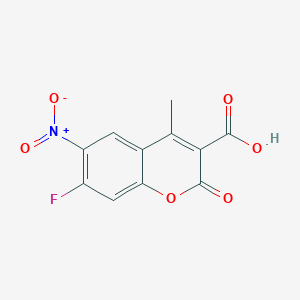
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
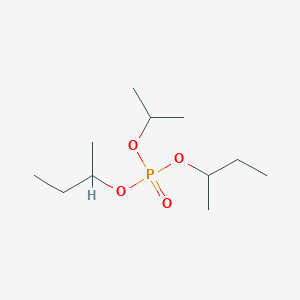
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
